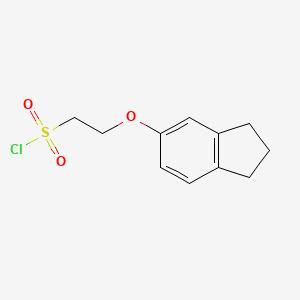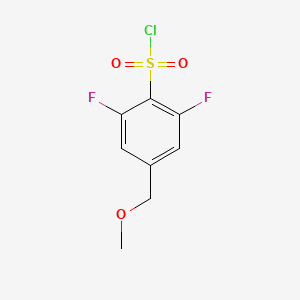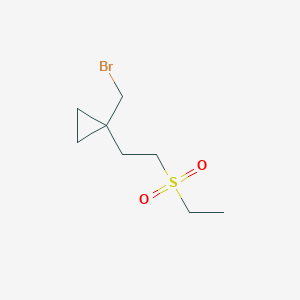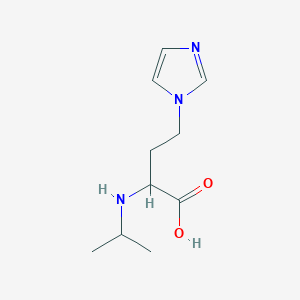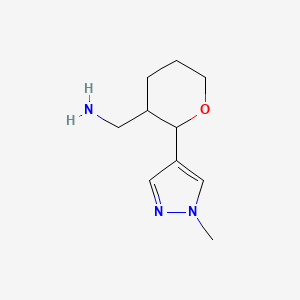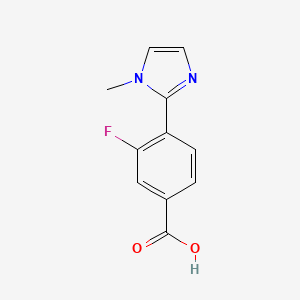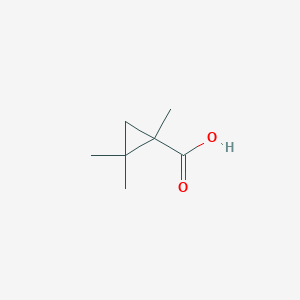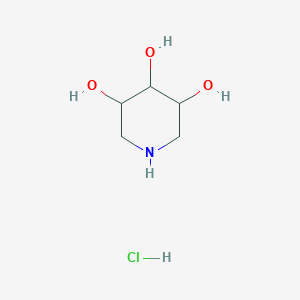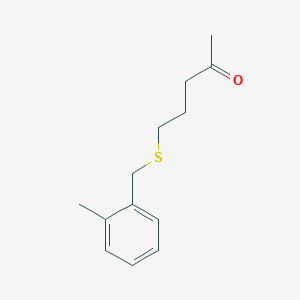
5-((2-Methylbenzyl)thio)pentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-Methylbenzyl)thio)pentan-2-one is an organic compound with the molecular formula C13H18OS It is a thioether derivative, characterized by the presence of a sulfur atom bonded to a benzyl group and a pentanone chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Methylbenzyl)thio)pentan-2-one typically involves the reaction of 2-methylbenzyl chloride with pentan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the sustainability of the production process.
化学反応の分析
Types of Reactions
5-((2-Methylbenzyl)thio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentanone chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Benzyl derivatives with various functional groups
科学的研究の応用
5-((2-Methylbenzyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 5-((2-Methylbenzyl)thio)pentan-2-one involves its interaction with specific molecular targets and pathways. The sulfur atom in the thioether group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
類似化合物との比較
Similar Compounds
- 5-((2-Methylphenyl)thio)pentan-2-one
- 5-((2-Methylbenzyl)thio)hexan-2-one
- 5-((2-Methylbenzyl)thio)butan-2-one
Uniqueness
5-((2-Methylbenzyl)thio)pentan-2-one is unique due to its specific structural features, such as the presence of a thioether linkage and a pentanone chain
特性
分子式 |
C13H18OS |
|---|---|
分子量 |
222.35 g/mol |
IUPAC名 |
5-[(2-methylphenyl)methylsulfanyl]pentan-2-one |
InChI |
InChI=1S/C13H18OS/c1-11-6-3-4-8-13(11)10-15-9-5-7-12(2)14/h3-4,6,8H,5,7,9-10H2,1-2H3 |
InChIキー |
CCGYBXVCCLOGKA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CSCCCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



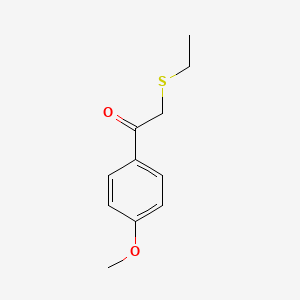
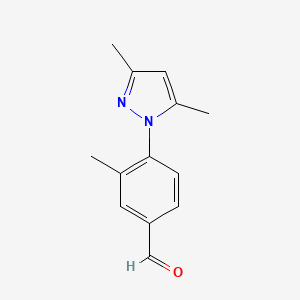

![{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13635712.png)
